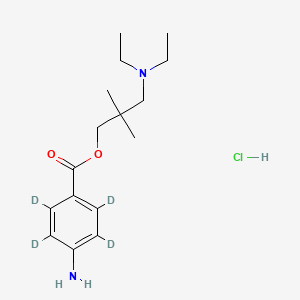
Dimethocaine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethocaine-d4 Hydrochloride is a synthetic compound that is structurally related to dimethocaine, a derivative of cocaine. It is primarily used in scientific research, particularly in the fields of proteomics and neurochemistry. The compound is known for its local anesthetic properties and its ability to inhibit dopamine reuptake, producing stimulatory effects similar to those of cocaine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethocaine-d4 Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Ester Hydrolysis: The ester bond in dimethocaine can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2,2-dimethyl-3-diethylaminopropanol.
Deethylation: Removal of ethyl groups from the compound.
Hydroxylation: Addition of hydroxyl groups to the aromatic system.
Common Reagents and Conditions
Ester Hydrolysis: Water and an acid or base catalyst.
Deethylation: Catalysts such as cytochrome P450 enzymes.
Hydroxylation: Catalysts such as cytochrome P450 enzymes.
Major Products Formed
- 4-Aminobenzoic acid
- 2,2-Dimethyl-3-diethylaminopropanol
- Hydroxylated derivatives of dimethocaine
Applications De Recherche Scientifique
Dimethocaine-d4 Hydrochloride has several scientific research applications, including:
- Proteomics Research : Used as a biochemical tool for studying protein interactions and functions .
- Neurochemistry : Investigating the role of dopamine reuptake in various neurological disorders .
- Local Anesthetic Research : Studying the mechanisms of local anesthesia and developing new anesthetic agents.
- Forensic Science : Analyzing its metabolism and detectability in biological samples .
Mécanisme D'action
Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the uptake of dopamine by blocking dopamine transporters. This leads to an increase in dopamine levels in the synaptic cleft, resulting in stimulatory effects. The compound also acts as a local anesthetic by reversibly blocking sodium channels in nerve cells, disrupting the transmission of nerve impulses and leading to numbness in the targeted area .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethocaine : A synthetic derivative of cocaine with similar local anesthetic and dopamine reuptake inhibitory properties .
- Procaine : Another local anesthetic that is structurally related to dimethocaine .
- Lidocaine : A widely used local anesthetic with similar mechanisms of action .
- Bupivacaine : A local anesthetic with a longer duration of action compared to dimethocaine .
Uniqueness
Dimethocaine-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in proteomics research and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the identification and quantification of the compound in complex biological samples .
Propriétés
Formule moléculaire |
C16H27ClN2O2 |
|---|---|
Poids moléculaire |
318.87 g/mol |
Nom IUPAC |
[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |
Clé InChI |
WWTWKTDXBNHESE-KQWCWKDASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)(C)CN(CC)CC)[2H])[2H])N)[2H].Cl |
SMILES canonique |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



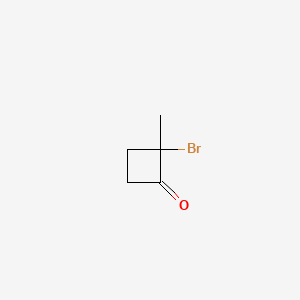
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

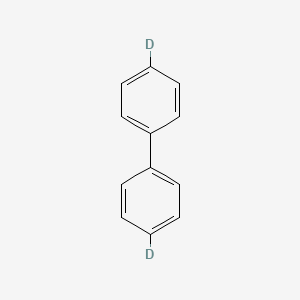
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

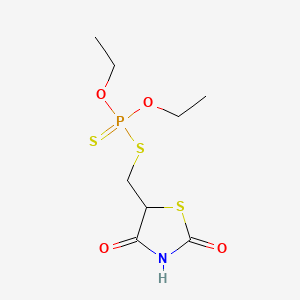
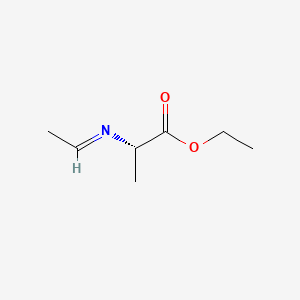
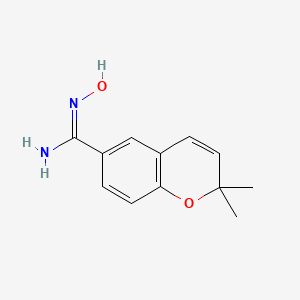
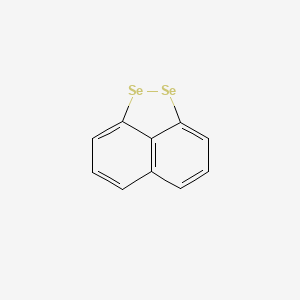
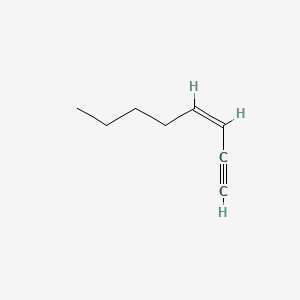
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
